molecular formula C8H9ClFN B1498705 2-chloro-4-fluoro-N,N-dimethylaniline CAS No. 793628-59-8

2-chloro-4-fluoro-N,N-dimethylaniline

Cat. No.: B1498705
CAS No.: 793628-59-8
M. Wt: 173.61 g/mol
InChI Key: KZNVGEFGASLIRZ-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9ClFN. It has a molecular weight of 173.61 g/mol. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 173.61 g/mol. Unfortunately, the search results do not provide additional specific details such as its density, boiling point, or melting point .

Scientific Research Applications

Photodehalogenation and Intermediate Formation

2-chloro-4-fluoro-N,N-dimethylaniline is involved in photodehalogenation processes, where the photodehalogenation of fluoro or chlorobenzene derivatives leads to the formation of triplet and singlet phenyl cations and potentially benzyne. These intermediates can result in various products, influenced by the effect of substituents. For instance, silyl and stannyl groups, such as SiMe3 and SnMe3, do not significantly alter the photophysics or primary dehalogenation of certain compounds. The study found that these groups stabilize the intermediate states, affecting the chemical reactions and outcomes. This process, and the stabilization effects, are important in understanding the chemical behavior of these compounds under photodehalogenation and could be relevant in designing less phototoxic fluorinated drugs (Protti et al., 2012).

Spectroscopic Behavior and Charge Transfer

Research has focused on the spectroscopic behavior of 4-fluoro-N,N-dimethylaniline (a derivative of this compound) and its intramolecular charge transfer characteristics. It has been observed that contrary to some reports, only a single fluorescence from a locally excited (LE) state is observed in various conditions, indicating the absence of intramolecular charge transfer (ICT) with this compound. This contradicts some computational predictions, highlighting the complex nature of this compound's excited states and the importance of empirical studies for accurate characterization (Zachariasse et al., 2017).

Photochemical Synthesis and Compound Formation

This compound is also involved in photochemical reactions leading to the formation of various organic compounds. For instance, beta-aminoalkylanilines can be obtained through the irradiation of 4-chloro- and 4-fluoroanilines in the presence of certain compounds in polar, protic solvents. This method showcases the compound's reactivity and potential for synthesis in organic chemistry, providing pathways for creating complex organic compounds (Guizzardi et al., 2003).

Safety and Hazards

While specific safety data for 2-chloro-4-fluoro-N,N-dimethylaniline is not available in the search results, similar compounds are often classified as hazardous. They may be toxic if swallowed, in contact with skin, or if inhaled. They may also be suspected of causing cancer .

Properties

IUPAC Name

2-chloro-4-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNVGEFGASLIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654205
Record name 2-Chloro-4-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793628-59-8
Record name 2-Chloro-4-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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